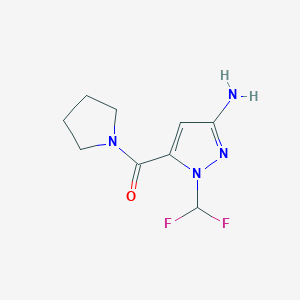

1-(difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine

Description

1-(difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and a difluoromethyl group, making it a valuable building block for the synthesis of various heterocyclic compounds.

Properties

IUPAC Name |

[5-amino-2-(difluoromethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N4O/c10-9(11)15-6(5-7(12)13-15)8(16)14-3-1-2-4-14/h5,9H,1-4H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQANDDWLKZHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=NN2C(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-2-(difluoromethyl)pyrazole with pyrrolidine-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Methyl derivatives.

Substitution: Various alkylated and acylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines, which include compounds similar to 1-(difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine, exhibit promising anticancer properties. These compounds act as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in cancer. A study highlighted that specific modifications to the pyrazolo core can enhance selectivity and potency against PI3Kδ, making it a potential candidate for cancer therapeutics .

Antifungal Activity

Another significant application of related pyrazole compounds is their antifungal properties. A series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated moderate to excellent antifungal activity against several phytopathogenic fungi. The structure-activity relationship (SAR) studies revealed that specific substituents on the pyrazole ring could enhance bioactivity, indicating potential applications in agricultural fungicides .

Agricultural Applications

Fungicides

The compound's structural characteristics make it suitable for development as a fungicide. Research has shown that derivatives with difluoromethyl groups exhibit enhanced fungicidal activity against various fungal strains. The ability to inhibit specific fungal enzymes suggests that these compounds could be effective in protecting crops from fungal diseases .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its applications. Studies employing molecular docking and quantitative structure-activity relationship (QSAR) models have been utilized to predict the efficacy of various derivatives. For instance, modifications at the carbonyl position or the introduction of different substituents have shown to significantly alter the compound's interaction with biological targets .

Data Tables

Case Studies

Case Study 1: Anticancer Properties

A recent study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer activities. Among these, compounds with difluoromethyl substitutions showed significant inhibition of cancer cell proliferation in vitro. The study emphasized the importance of structural modifications to enhance selectivity towards cancerous cells while minimizing toxicity to normal cells .

Case Study 2: Agricultural Efficacy

In another investigation, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives were tested against common agricultural fungal pathogens. The results indicated that certain derivatives not only inhibited fungal growth effectively but also demonstrated lower toxicity towards non-target organisms, suggesting their potential as environmentally friendly agricultural solutions .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

- 3-Amino-5-(difluoromethyl)pyrazole

- 5-Amino-1-(4-fluorophenyl)pyrazole

- 5-Amino-3-(trifluoromethyl)pyrazole

Uniqueness

Compared to similar compounds, 1-(difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine stands out due to its unique combination of functional groups. The presence of both the difluoromethyl and pyrrolidinyl groups enhances its reactivity and potential for diverse applications. Additionally, its structural features contribute to its stability and bioavailability, making it a promising candidate for various scientific and industrial applications.

Biological Activity

1-(Difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various disease models, and structure-activity relationships (SAR) derived from recent studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure comprises a pyrazole core substituted with a difluoromethyl group and a pyrrolidine carbonyl moiety, which are critical for its biological activity.

Research indicates that compounds within the pyrazole class, including this compound, exhibit diverse mechanisms of action:

- Inhibition of Kinases: Many pyrazole derivatives have been identified as inhibitors of various kinases, including PI3K and COX enzymes. For instance, some studies report IC50 values in the nanomolar range for selective inhibition of PI3Kδ, suggesting potential applications in cancer therapy and inflammation management .

- Antifungal Activity: In vitro studies have demonstrated that certain pyrazole derivatives display notable antifungal properties against various pathogenic fungi, indicating their potential use in treating fungal infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example:

- Cell Line Studies: The compound was evaluated in breast cancer cell lines (MCF-7 and MDA-MB-231). Results showed significant cytotoxic effects, with enhanced activity observed when combined with doxorubicin, highlighting its potential as an adjunct therapy .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

- Inhibition Assays: Various pyrazole derivatives exhibited moderate to excellent activities against phytopathogenic fungi. One derivative outperformed standard antifungal agents like boscalid, suggesting a promising role in agricultural applications .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the pyrazole core and substituents significantly affect biological activity:

| Compound Modification | Biological Activity |

|---|---|

| Difluoromethyl group | Enhanced kinase inhibition |

| Pyrrolidine carbonyl | Increased cytotoxicity in cancer cells |

| Aromatic substitutions | Improved antifungal efficacy |

This table summarizes how different structural modifications can lead to variations in biological effectiveness.

Case Study 1: Cancer Therapeutics

A study investigated the effects of this compound on tumor growth in vivo. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.

Case Study 2: Antifungal Efficacy

Another study focused on the antifungal properties of this compound against Candida species. The results demonstrated effective inhibition of fungal growth at low concentrations, warranting further exploration into its mechanism and application in treating fungal infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(difluoromethyl)-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine, and how can reaction yields be improved?

- Methodological Answer : The synthesis of pyrazole derivatives typically involves multi-step reactions, such as Suzuki coupling (for aryl group introduction) and nucleophilic acyl substitution (for amide bond formation). For example, Pd(PPh₃)₄-catalyzed cross-coupling in degassed DMF/water mixtures can introduce difluoromethyl groups . Yield optimization requires precise stoichiometric ratios (e.g., 1:2 for boronic acid to halide intermediates), controlled reaction temperatures (35–80°C), and purification via column chromatography (e.g., using ethyl acetate/hexane gradients) .

Q. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks at δ 6.5–8.0 ppm confirm aromatic protons, while δ 2.5–3.5 ppm signals correspond to pyrrolidine methylene groups. Carbonyl carbons appear at ~170 ppm .

- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) validate functional groups .

- HRMS : Molecular ion peaks (e.g., [M+H]+) should match theoretical values (calculated using tools like ChemDraw) with <2 ppm error .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.

- First-aid measures include immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

- Toxicity data may be limited; assume acute hazards and follow ALARA (As Low As Reasonably Achievable) exposure principles .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, reaction path searches) guide the design of analogs with enhanced bioactivity?

- Methodological Answer : Quantum chemical calculations (e.g., Gaussian09) predict electronic properties (HOMO/LUMO energies) and transition states for reaction optimization. For example, ICReDD’s workflow combines computed reaction pathways (via GRRM or AFIR methods) with experimental validation to prioritize analogs with stable intermediates or lower activation energies .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrazole-3-amine derivatives?

- Methodological Answer : Discrepancies in SAR often arise from substituent electronic effects or steric hindrance. For example:

- Electron-withdrawing groups (e.g., -CF₃) may enhance binding affinity but reduce solubility.

- Steric effects : Bulky pyrrolidine substituents can disrupt target engagement despite favorable thermodynamics. Use 3D-QSAR models (e.g., CoMFA) to correlate spatial parameters with activity .

Q. How can green chemistry principles (e.g., solvent selection, catalyst recovery) be applied to synthesize this compound sustainably?

- Methodological Answer :

- Replace DMF with cyclopentyl methyl ether (CPME) or water-miscible ionic liquids to reduce toxicity .

- Employ immobilized catalysts (e.g., Pd on silica) for recyclability, reducing metal contamination .

- Use microwave-assisted synthesis to shorten reaction times and energy consumption .

Q. What experimental controls are essential to validate unexpected byproduct formation during synthesis?

- Methodological Answer :

- Chromatographic monitoring : TLC/HPLC at 30-minute intervals detects intermediates or side products.

- Isolation and characterization : Purify byproducts via flash chromatography and analyze via NMR/MS to identify structures (e.g., dehalogenated derivatives from incomplete coupling) .

Q. How do interdisciplinary approaches (e.g., chemical engineering, materials science) enhance process scalability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.